
1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . The 4-Chlorobenzyl component suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea” were not found, 4-Chlorobenzyl bromide, a related compound, can be synthesized by reacting 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide (BDMS). It can also be synthesized by refluxing a mixture of 4-chlorobenzaldehyde, chlorotrimethylsilane, 1,1,3,3-tetramethyldisiloxane, and lithium bromide .Aplicaciones Científicas De Investigación
Electro-Fenton Degradation of Antimicrobials
1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea has been studied in the context of electro-Fenton systems for the degradation of antimicrobials like triclosan and triclocarban. This research demonstrates its potential role in environmental chemistry, particularly in water treatment technologies. The study explores the decay rates and intermediates formed during the degradation process, offering insights into the chemical pathways and efficiency of these systems (Sirés et al., 2007).
Complexation-Induced Unfolding of Heterocyclic Ureas
Investigations into the conformational behavior of heterocyclic ureas, including 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea, have been conducted. These studies are significant for understanding the molecular dynamics and potential applications in materials science. The research provides a foundational understanding of how these compounds interact at the molecular level, which could influence their use in various industrial and pharmacological applications (Corbin et al., 2001).
Crystal Structure Analysis
The crystal structure of compounds similar to 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea, such as pencycuron, has been elucidated. This research is vital for the development of new materials and drugs, as understanding the crystal structure can guide synthesis and predict material properties (Kang et al., 2015).
Synthesis of Benzoxathiol Derivatives
Research into the synthesis of benzoxathiol derivatives from compounds structurally related to 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea has been conducted. This is significant in organic chemistry, particularly in the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Konovalova et al., 2020).
DNA Binding and Antioxidant Potency
Studies have examined the DNA binding and antioxidant activities of ferrocene incorporated ureas, which are structurally similar to 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea. These findings are crucial for the development of new therapeutic agents, particularly in the field of cancer research and antioxidant therapy (Asghar et al., 2015).
Safety And Hazards
While specific safety and hazard information for “1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea” was not found, 4-Chlorobenzyl bromide, a related compound, is classified as a skin corrosive substance. It is recommended to handle it with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJNVUKQVWYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)
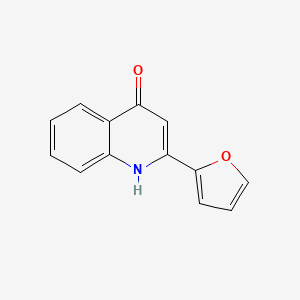
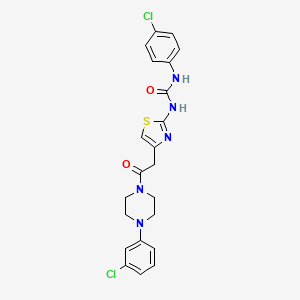
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2447268.png)

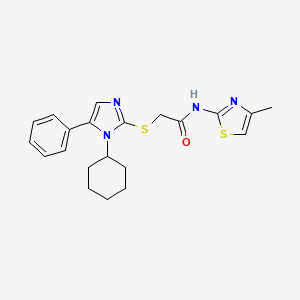
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2447273.png)
![5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447274.png)
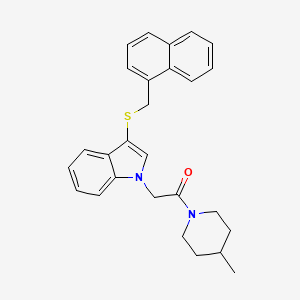
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2447278.png)
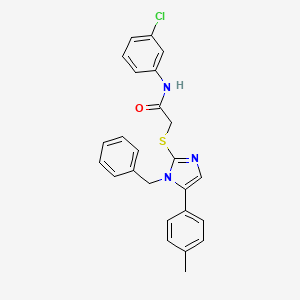

![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide](/img/structure/B2447284.png)